An In-depth Technical Guide to the Chemical Properties of N-Methyl-2-phenylacetamide
An In-depth Technical Guide to the Chemical Properties of N-Methyl-2-phenylacetamide
Introduction: Situating N-Methyl-2-phenylacetamide in Modern Chemistry
N-Methyl-2-phenylacetamide, a secondary amide derivative of phenylacetic acid, represents a core structural motif of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its architecture, featuring a phenyl ring separated from a secondary amide by a methylene bridge, provides a unique combination of lipophilicity, hydrogen bonding capability, and conformational flexibility. This guide offers a comprehensive exploration of its fundamental chemical properties, structural characteristics, synthesis, and reactivity, providing researchers and development professionals with a foundational understanding of this versatile molecule.
Core Molecular and Physical Properties
Understanding the fundamental physical and chemical identifiers of N-Methyl-2-phenylacetamide is the first step in its scientific application. These properties dictate its handling, purification, and behavior in various chemical environments.
Structural and Chemical Identifiers
The identity of N-Methyl-2-phenylacetamide is defined by its specific arrangement of atoms and its corresponding systematic nomenclature.
Diagram 1: Chemical Structure of N-Methyl-2-phenylacetamide
Caption: 2D structure of N-Methyl-2-phenylacetamide.
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-2-phenylacetamide | [1] |
| CAS Number | 6830-82-6 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Canonical SMILES | CNC(=O)CC1=CC=CC=C1 | [1] |
| InChIKey | RKEXPBCMGJAOLM-UHFFFAOYSA-N | [1] |
| Appearance | White to light beige crystalline powder | |
| Melting Point | Data not consistently available in literature | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in alcohols, chloroform, and other polar organic solvents; sparingly soluble in water. |
Note on Physical Properties: Specific, experimentally verified data for the melting point, boiling point, and solubility of N-Methyl-2-phenylacetamide are not consistently reported in readily available literature. The provided information is based on the properties of structurally similar compounds, such as its parent amide, 2-phenylacetamide, and its isomer, N-methyl-N-phenylacetamide.[2][3] Researchers should determine these values experimentally for their specific samples as a primary quality control measure.
Structural Elucidation via Spectroscopic Analysis
The definitive identification and purity assessment of N-Methyl-2-phenylacetamide relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity.
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Aromatic Protons (C₆H₅-): A complex multiplet is expected in the range of δ 7.2-7.4 ppm , integrating to 5 protons. This signal arises from the protons on the monosubstituted benzene ring.
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Methylene Protons (-CH₂-): A singlet is expected around δ 3.5-3.6 ppm , integrating to 2 protons. This signal corresponds to the methylene bridge connecting the phenyl ring and the carbonyl group.
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N-Methyl Protons (N-CH₃): A singlet (or a doublet if coupled to the N-H proton) is expected around δ 2.8 ppm , integrating to 3 protons.
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Amide Proton (N-H): A broad singlet is typically observed around δ 5.5-6.0 ppm , integrating to 1 proton. Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.
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¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
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Carbonyl Carbon (C=O): A signal is expected in the deshielded region of δ 170-172 ppm .
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Aromatic Carbons (C₆H₅-): Multiple signals are expected between δ 126-135 ppm . This includes one signal for the quaternary carbon attached to the methylene group and several signals for the CH carbons of the ring.
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Methylene Carbon (-CH₂-): A signal is expected around δ 43-45 ppm .
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N-Methyl Carbon (N-CH₃): A signal is expected around δ 26-27 ppm .
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300 | N-H Stretch | Secondary Amide (N-H) | Strong |
| 3030-3080 | C-H Stretch (sp²) | Aromatic C-H | Medium |
| 2850-2960 | C-H Stretch (sp³) | Aliphatic C-H | Medium |
| ~1640 | C=O Stretch (Amide I) | Carbonyl (C=O) | Strong |
| ~1550 | N-H Bend (Amide II) | Secondary Amide (N-H) | Strong |
| 1450, 1495 | C=C Stretch | Aromatic Ring | Medium |
| 690, 730 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |
Causality Insight: The strong absorption at ~1640 cm⁻¹ (Amide I) is characteristic of the carbonyl group in an amide. Its position is influenced by resonance with the nitrogen lone pair, which gives the C=O bond less double-bond character compared to a ketone (~1715 cm⁻¹). The presence of both a strong N-H stretch and a strong N-H bend (Amide II) is definitive for a secondary amide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 149 , corresponding to the molecular weight of the compound [C₉H₁₁NO]⁺.[1]
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Key Fragmentation Pathways:
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McLafferty Rearrangement: While not a classic example, fragmentation can be initiated by the amide group.
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Benzylic Cleavage: The most prominent fragmentation is the cleavage of the bond between the methylene group and the carbonyl carbon, leading to the formation of the stable tropylium ion at m/z = 91 . Another significant fragment is often observed at m/z = 58 corresponding to [CH₃NHCO]⁺ or its rearranged equivalent.
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Synthesis of N-Methyl-2-phenylacetamide
The most direct and common laboratory synthesis of N-Methyl-2-phenylacetamide involves the nucleophilic acyl substitution reaction between an activated derivative of phenylacetic acid and methylamine. The use of phenylacetyl chloride is a robust and efficient method.
Diagram 2: Synthesis Workflow via Acyl Chloride
Caption: General workflow for the synthesis of N-Methyl-2-phenylacetamide.
Experimental Protocol: Synthesis from Phenylacetyl Chloride
This protocol describes a self-validating system where successful synthesis is confirmed by the physical and spectroscopic properties of the isolated product.
Objective: To synthesize N-Methyl-2-phenylacetamide from phenylacetyl chloride and methylamine.
Materials:
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Phenylacetyl chloride
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Methylamine (40% solution in water or 2M solution in THF)
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Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
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Reaction Setup: Dissolve phenylacetyl chloride (1.0 eq) in dichloromethane (DCM, ~5 mL per mmol of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
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Amine Addition: Slowly add methylamine solution (1.1 - 1.2 eq) dropwise to the stirred solution of phenylacetyl chloride over 15-20 minutes. Maintain the temperature at 0 °C. Causality Note: The reaction is highly exothermic; slow addition at low temperature prevents side reactions and ensures controlled formation of the amide. An excess of amine or the addition of a non-nucleophilic base (like triethylamine) is used to neutralize the HCl byproduct generated.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
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Self-Validation (Monitoring): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material (phenylacetyl chloride) indicates reaction completion.
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Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
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Wash sequentially with 1M HCl to remove excess methylamine.
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Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.
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Wash with brine to facilitate phase separation.
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Isolation: Dry the organic layer (DCM) over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification and Final Validation:
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).
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Dry the purified crystals under vacuum.
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Validation: Confirm the identity and purity of the final product by measuring its melting point (if a literature value can be found) and by acquiring ¹H NMR, ¹³C NMR, and IR spectra, comparing them to the expected data outlined in Section 2.
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Chemical Reactivity and Stability
The reactivity of N-Methyl-2-phenylacetamide is primarily dictated by the amide functional group, which is known for its relative stability.
Amide Hydrolysis
Like all amides, N-Methyl-2-phenylacetamide can be hydrolyzed back to phenylacetic acid and methylamine under forcing conditions. This reaction is significantly slower than the hydrolysis of esters and requires either strong acid or strong base and heat.
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Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The process ultimately cleaves the amide bond.
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Base-Promoted Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the methylamide anion (a poor leaving group) is the rate-limiting step and requires heat.
Trustworthiness Insight: The stability of the amide bond is a cornerstone of biochemistry, forming the peptide links in proteins. Its resistance to hydrolysis under neutral aqueous conditions makes N-Methyl-2-phenylacetamide a stable compound under typical laboratory and physiological conditions.
Diagram 3: Hydrolysis of N-Methyl-2-phenylacetamide
Caption: General scheme for the hydrolysis of N-Methyl-2-phenylacetamide.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Methyl-2-phenylacetamide is associated with several hazards.
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GHS Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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Handling Recommendations: Personnel should handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, must be worn. Avoid generating dust. In case of contact, wash the affected area thoroughly with water.
Conclusion
N-Methyl-2-phenylacetamide is a compound with well-defined structural features and predictable chemical reactivity centered on its secondary amide functionality. Its synthesis is readily achievable through standard organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, purify, and utilize N-Methyl-2-phenylacetamide in their research endeavors, particularly in the fields of organic synthesis and drug discovery. The self-validating nature of the described protocols, grounded in fundamental principles of chemical analysis, ensures a high degree of confidence in the quality of the material produced.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81274, N-Methyl-2-phenylacetamide. Available at: [Link]
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Royal Society of Chemistry (2015). Supporting Information for a related chemical synthesis. This source provides spectral data for analogous compounds. Available at: [Link]
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Organic Syntheses (n.d.). Phenylacetamide Synthesis Procedure. Available at: [Link]
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Orchid Chemical Supplies Ltd. (n.d.). N-methyl-N-phenylacetamide Product Information. Available at: [Link]
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Royal Society of Chemistry (2017). Supplementary Information for nBu4NI-mediated oxidation of methyl ketones to α-ketoamides. This source provides NMR spectra for related compounds. Available at: [Link]
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Tehrani, F. S., et al. (1984). Basic hydrolysis of some N-phenylcarbamates and basic methanolysis of some N-phenylacetamides containing an ortho nitro substituent. Australian Journal of Chemistry. Available at: [Link]
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ChemBK (n.d.). N-Phenylacetamide Properties. Available at: [Link]
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Duan, P., et al. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids. Available at: [Link]
